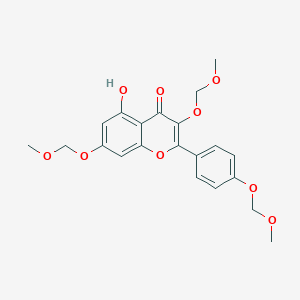

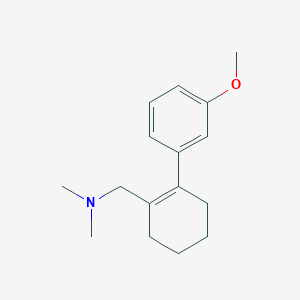

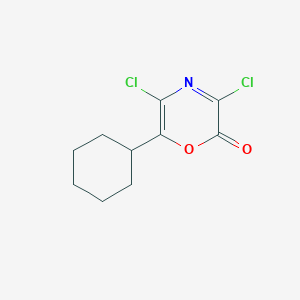

![molecular formula C21H22N10O4 B140315 2-アミノ-8-[(3,8-ジメチルイミダゾ[4,5-f]キノキサリン-2-イル)アミノ]-9-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-3H-プリン-6-オン CAS No. 142038-31-1](/img/structure/B140315.png)

2-アミノ-8-[(3,8-ジメチルイミダゾ[4,5-f]キノキサリン-2-イル)アミノ]-9-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-3H-プリン-6-オン

説明

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, is a useful research compound. Its molecular formula is C21H22N10O4 and its molecular weight is 478.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

発がん抑制

この化合物は、発がん抑制における役割について研究されています。 ラットにおける2-アミノ-3,8-ジメチルイミダゾ[4,5-f]キノキサリン(MeIQx)誘発突然変異および肝発がんを阻害することが示されています .

タンパク質への共有結合

この化合物は、経口投与後、アルブミンとヘモグロビンに共有結合することが示されています。 この結合は用量依存性であり、F344ラットと比較してヒトでより高い速度で起こります .

DNA損傷と突然変異

この化合物は、ヒト細胞、げっ歯類細胞、昆虫、バクテリアなど、さまざまな細胞においてDNA損傷、遺伝子突然変異、姉妹染色分体交換を誘発することが示されています .

オートファゴソーム成熟の変化

この化合物は、リソソームの酸性化を阻害することで、オートファゴソームの成熟を変化させることが示されています。 また、細胞の脂質プロファイルを変化させ、多くのリン脂質とスフィンゴ脂質は暴露後に有意にアップレギュレートされています .

DNA付加物の形成

この化合物は、DNA、特にグアニンのC-8位に付加物を形成することが示されています。 これは、in vitroとin vivoの両方で観察されています .

作用機序

Target of Action

It is known to interact with cellular components, leading to changes in cellular processes .

Mode of Action

The compound is known to alter autophagosome maturation, a crucial cellular process involved in the degradation and recycling of cellular components . It inhibits the acidification of lysosomes, which is a critical step in autophagosome maturation .

Biochemical Pathways

The compound affects the lipid metabolism pathway within cells. Exposure to the compound leads to a significant upregulation of many phospholipids and sphingolipids . These lipids are essential components of cellular membranes and play crucial roles in various cellular functions, including signal transduction and cell recognition .

Pharmacokinetics

It is known that the compound is primarily produced during high-temperature meat or fish cooking, suggesting that it can be absorbed through the diet .

Result of Action

The compound’s action results in a decrease in the expression of pluripotency-associated proteins in mouse embryonic stem cells (ESCs) . This suggests that the compound may have an impact on cellular differentiation and development processes.

Action Environment

Environmental factors, such as the temperature of food cooking, can influence the production and therefore the exposure to this compound . High-temperature cooking of meat or fish is known to produce this compound . Therefore, dietary habits and cooking methods can significantly influence the action, efficacy, and stability of this compound .

生化学分析

Biochemical Properties

The biochemical reactions involving N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline are complex. The bioactivation of this compound includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This process leads to the formation of DNA adducts, primarily at the C-8 position of deoxyguanosine .

Cellular Effects

N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline has significant effects on cellular processes. It has been shown to cause DNA damage, leading to mutations and potentially contributing to the development of cancer

Molecular Mechanism

The molecular mechanism of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves its interaction with DNA. After bioactivation, it forms adducts with the C-8 position of deoxyguanosine in DNA . This adduct formation can interfere with normal DNA replication and transcription processes, leading to mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline can change over time. Studies have shown that this compound forms DNA adducts in a dose-dependent manner

Dosage Effects in Animal Models

The effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in animal models vary with dosage. High doses of this compound have been associated with increased DNA adduct formation and mutagenesis . The specific threshold effects and potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is involved in several metabolic pathways. Its bioactivation involves the enzymes cytochrome P450s and NAT2

Transport and Distribution

It is known that after bioactivation, this compound can form adducts with DNA, suggesting that it can penetrate cellular membranes and reach the nucleus .

Subcellular Localization

The subcellular localization of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is primarily in the nucleus due to its interaction with DNA

特性

IUPAC Name |

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N10O4/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)34)31(21)13-5-11(33)12(7-32)35-13/h3-4,6,11-13,32-33H,5,7H2,1-2H3,(H,25,26,29)(H3,22,27,28,34)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHUXHBJPMSBV-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931315 | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142038-31-1 | |

| Record name | Guanosine, 2'-deoxy-8-((3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

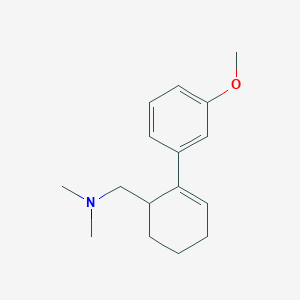

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)